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Compound of Interest

Compound Name: 2-Butylphenol

Cat. No.: B3051182 Get Quote

This technical guide provides an in-depth overview of the key spectroscopic data—Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for isomers of 2-
butylphenol. It is intended for researchers, scientists, and professionals in drug development

who require detailed analytical data and methodologies for the characterization of these

compounds. This document presents quantitative data in a structured format, outlines detailed

experimental protocols, and includes a workflow diagram for the spectroscopic analysis

process.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic

compounds. Below are the ¹H and ¹³C NMR data for common isomers of 2-butylphenol.

NMR Spectroscopic Data
Table 1: ¹H NMR Spectroscopic Data for 2-Butylphenol Isomers
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Isomer Solvent Chemical Shift (δ, ppm)

2-sec-Butylphenol CDCl₃

7.16-6.75 (m, 4H, Ar-H), 4.77

(s, 1H, OH), 2.96 (m, 1H, CH),

1.63 (m, 2H, CH₂), 1.24 (d, 3H,

CH₃), 0.87 (t, 3H, CH₃)[1]

2-tert-Butylphenol CDCl₃
7.35-6.80 (m, 4H, Ar-H), 4.8 (s,

1H, OH), 1.45 (s, 9H, 3xCH₃)

4-(2-Butyl)phenol CDCl₃

7.03 (d, 2H, Ar-H), 6.76 (d, 2H,

Ar-H), 4.93 (s, 1H, OH), 2.51

(m, 1H, CH), 1.54 (m, 2H,

CH₂), 1.20 (d, 3H, CH₃), 0.81

(t, 3H, CH₃)[2]

Table 2: ¹³C NMR Spectroscopic Data for 2-tert-Butylphenol

Isomer Solvent Chemical Shift (δ, ppm)

2-tert-Butylphenol CDCl₃
152.0, 136.0, 127.2, 126.8,

122.0, 115.8, 34.5, 29.5[3]

Experimental Protocol for NMR Spectroscopy
A general procedure for obtaining NMR spectra of 2-butylphenol isomers is as follows:[4]

Sample Preparation: Dissolve 5-10 mg of the 2-butylphenol sample in approximately 0.6 mL

of a deuterated solvent, such as chloroform-d (CDCl₃), in a standard 5 mm NMR tube.[4]

Internal Standard: Add a small amount of tetramethylsilane (TMS) to serve as an internal

reference standard (δ = 0.00 ppm).[4]

Instrumentation: Utilize a high-field NMR spectrometer, for instance, a 400 MHz instrument,

to acquire the spectra.[4]

¹H NMR Acquisition:
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Set the spectral width to encompass a range of -2 to 12 ppm.

Employ a pulse angle of 30-45 degrees.

Set the relaxation delay to 1-2 seconds.[4]

Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise

ratio.[4]

¹³C NMR Acquisition:

Set the spectral width to cover a range of 0 to 220 ppm.

Use a proton-decoupled pulse sequence.

Set the relaxation delay to 2-5 seconds to ensure proper relaxation of all carbon nuclei.[4]

Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of

the ¹³C isotope.[4]

Data Processing: Process the acquired Free Induction Decay (FID) data by applying Fourier

transformation, followed by phase and baseline corrections. Calibrate the chemical shift

scale using the TMS signal as a reference.[4]

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.

IR Spectroscopic Data
Table 3: Key IR Absorption Bands for 2-Butylphenol Isomers (cm⁻¹)
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Isomer O-H Stretch
C-H Stretch
(Aromatic)

C-H Stretch
(Aliphatic)

C=C Stretch
(Aromatic)

C-O Stretch

2-sec-

Butylphenol

~3500

(broad)
~3050 2960-2870

1600, 1490,

1450
~1230

2-tert-

Butylphenol

~3600 (sharp,

non-H-

bonded),

~3400

(broad, H-

bonded)

~3060 2960-2870
1600, 1490,

1450
~1240

2-n-

Butylphenol
Not specified Not specified 2996 1651, 1582

Not

specified[5]

Note: The IR data for 2-sec-butylphenol and 2-tert-butylphenol are derived from typical values

for substituted phenols and alkyl groups, with specific spectra available from sources like

ChemicalBook.[6][7]

Experimental Protocol for IR Spectroscopy (ATR-FTIR)
The Attenuated Total Reflectance (ATR) technique is a common and convenient method for

obtaining IR spectra of liquid and solid samples.

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an

ATR accessory.[4]

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This

will be subtracted from the sample spectrum to remove interference from atmospheric H₂O

and CO₂.[4]

Sample Application:

For liquid samples, place a single drop of the 2-butylphenol isomer directly onto the

surface of the ATR crystal.
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For solid samples, place a small amount of the solid onto the crystal and use the pressure

clamp to ensure good contact.

Spectrum Acquisition:

Acquire the sample spectrum over a typical range of 4000 to 400 cm⁻¹.[4]

Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.[4]

Data Processing: The instrument software will automatically perform the background

subtraction. Analyze the resulting spectrum to identify the characteristic absorption bands

corresponding to the functional groups in the molecule.

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions

based on their mass-to-charge ratio, providing information about the molecular weight and

fragmentation pattern of the compound.

MS Spectroscopic Data
Table 4: Mass Spectrometry Data (Electron Ionization) for 2-Butylphenol Isomers

Isomer Molecular Ion (M⁺, m/z) Key Fragment Ions (m/z)

2-sec-Butylphenol 150[1]
121 (base peak, [M-C₂H₅]⁺),

107 ([M-C₃H₇]⁺), 91, 77[1]

2-tert-Butylphenol 150[8]
135 (base peak, [M-CH₃]⁺),

107, 91, 77[8]

2-n-Butylphenol 150[9]
107 (base peak, [M-C₃H₇]⁺),

94, 77[9]

Experimental Protocol for Gas Chromatography-Mass
Spectrometry (GC-MS)
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GC-MS is a common method for the analysis of volatile and semi-volatile compounds like 2-
butylphenol.

Sample Preparation: Dissolve a small amount of the 2-butylphenol sample in a suitable

volatile solvent, such as dichloromethane or hexane.[10][11]

Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS

system).[12]

GC Separation:

Injector: Set the injector temperature to approximately 250-260°C in splitless mode.[13]

Column: Use a non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x

0.25 mm x 0.25 µm).[13]

Oven Program: A typical temperature program starts at 50°C, holds for 1-2 minutes, then

ramps at 10°C/min to 300°C, and holds for a final period.[13]

Carrier Gas: Use helium at a constant flow rate (e.g., 1 mL/min).[13]

MS Detection (Electron Ionization - EI):

Ion Source: Set the ion source temperature to around 250-280°C.[1][13]

Ionization Energy: Use a standard electron energy of 70 eV.

Mass Analyzer: Scan a mass range of m/z 50-500 to detect the molecular ion and relevant

fragment ions.

Data Analysis: Identify the peak corresponding to 2-butylphenol in the total ion

chromatogram. Analyze the mass spectrum of this peak to determine the molecular weight

and compare the fragmentation pattern with reference spectra for structural confirmation.

Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic

analysis of a 2-butylphenol sample, from initial preparation to final data interpretation.
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Caption: Workflow for the spectroscopic characterization of 2-Butylphenol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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